molecular formula C6H8O2 B2461520 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 135576-99-7; 1620450-96-5

3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No.: B2461520
CAS No.: 135576-99-7; 1620450-96-5
M. Wt: 112.128
InChI Key: HCNKYBNHDIUTPL-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde (CAS: 1620450-96-5) is a bicyclic organic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. Its structure features a fused bicyclo[3.1.0]hexane scaffold with an oxygen atom at the 3-position and an aldehyde group at the 6-position. Key physical properties include a predicted density of 1.317 g/cm³ and a boiling point of 181.4±33.0 °C . This compound is of interest in medicinal chemistry due to its rigid bicyclic framework, which can impose conformational restrictions in drug design .

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexane-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-1-4-5-2-8-3-6(4)5/h1,4-6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNKYBNHDIUTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde
  • Molecular Formula : C₆H₆O₃ (vs. C₆H₈O₂ for the target compound).
  • Key Difference : Incorporates a ketone group (2-Oxo) in addition to the aldehyde.
  • Impact: The ketone increases polarity and alters reactivity, making it more susceptible to nucleophilic attacks compared to the aldehyde-only analogue. Its monoisotopic mass is 126.031694, higher than the target compound’s 112.13 .
3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid
  • Molecular Formula : C₆H₈O₃ (vs. C₆H₈O₂ for the aldehyde).
  • Key Difference : Replaces the aldehyde with a carboxylic acid group .
  • Impact : Enhances hydrogen bonding capacity and acidity (pKa ~4-5), improving water solubility. Storage requires refrigeration (2–8°C ) due to higher reactivity .
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine Hydrochloride
  • Molecular Formula: C₆H₁₂ClNO.
  • Key Difference : Substitutes the aldehyde with a methylamine group and forms a hydrochloride salt.
  • Impact : Introduces basicity (amine) and ionic character (salt), enhancing stability and bioavailability in pharmaceutical applications .

Structural Isomers and Stereoisomers

6-Oxabicyclo[3.1.0]hexane-1-carboxaldehyde
  • Molecular Formula : C₆H₈O₂ (same as the target compound).
  • Key Difference : Oxygen atom positioned at the 6-position instead of 3.
  • CAS: 10515-00-1 .
rel-(1R,5S,6r)-3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde
  • Key Difference : Stereochemical variation at the 1,5,6 positions.
  • Impact : Enantiomers may exhibit divergent biological activities, such as receptor binding efficiency. CAS: 135576-99-7 .

Substituent-Modified Analogues

2-Isopropyl-5-methyl-6-oxabicyclo[3.1.0]hexane-1-carbaldehyde
  • Molecular Formula : Likely C₁₀H₁₆O₂ (based on substituents).
  • Key Difference : Isopropyl and methyl groups at positions 2 and 4.
  • Impact: Increased steric hindrance reduces reaction rates but improves lipid solubility. CAS: Not explicitly listed .

Data Tables for Comparative Analysis

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde C₆H₈O₂ 112.13 181.4±33.0 Aldehyde
2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde C₆H₆O₃ 126.11 N/A Aldehyde, Ketone
6-Oxabicyclo[3.1.0]hexane-1-carboxaldehyde C₆H₈O₂ 112.13 N/A Aldehyde (isomer)
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid C₆H₈O₃ 128.13 N/A Carboxylic acid

Key Research Findings

Structural Rigidity : The bicyclo[3.1.0]hexane scaffold imposes conformational constraints , making derivatives like this compound valuable in designing enzyme inhibitors or receptor ligands .

Reactivity Trends : Aldehyde-containing analogues (e.g., target compound) are more reactive toward nucleophiles than carboxylic acid derivatives, which prefer electrophilic substitution .

Stereochemical Impact : Enantiomers such as (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde may exhibit distinct pharmacological profiles, necessitating chiral synthesis protocols .

Q & A

Q. How can isotopic labeling (²H, ¹³C) track metabolic or degradation pathways in biological studies?

  • Methodological Answer : Synthesize ¹³C-labeled analogs via [¹³C]-NaBH₄ reduction of precursor ketones. Use LC-MS/MS to trace metabolites in in vitro assays (e.g., liver microsomes). Labeling at C6 clarifies aldehyde oxidation to carboxylic acids .

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